molecular formula C15H19N5O2 B12269301 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide

Cat. No.: B12269301
M. Wt: 301.34 g/mol
InChI Key: CDZVNJIKSCZUAT-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a complex heterocyclic compound that features a pyrazole ring, a pyrano[4,3-c]pyridazine core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and diketones. The pyrano[4,3-c]pyridazine core can be synthesized via condensation reactions involving appropriate aldehydes and ketones.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridazine derivatives, such as:

Uniqueness

What sets N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide apart is its unique combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H19N5O2

Molecular Weight

301.34 g/mol

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxamide

InChI

InChI=1S/C15H19N5O2/c1-10-7-11(2)20(19-10)5-4-16-15(21)14-8-12-9-22-6-3-13(12)17-18-14/h7-8H,3-6,9H2,1-2H3,(H,16,21)

InChI Key

CDZVNJIKSCZUAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=NN=C3CCOCC3=C2)C

Origin of Product

United States

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